(1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(1-cyclopropyl-4-methoxypiperidin-4-yl)methanamine |
InChI |
InChI=1S/C10H20N2O/c1-13-10(8-11)4-6-12(7-5-10)9-2-3-9/h9H,2-8,11H2,1H3 |
InChI Key |
ASNCOSHQMOMFRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(CC1)C2CC2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl Group Introduction via α-Alkylation of Phenylacetonitrile Derivatives
A foundational method for preparing cyclopropyl-containing intermediates involves α-alkylation of phenylacetonitrile derivatives with 1,2-dibromoethane under basic conditions (e.g., sodium hydroxide) to form cyclopropane rings. This method is optimized at moderate temperatures (~60 °C) to maximize yields and minimize side products such as amides. Subsequent hydrolysis of the cyano group to carboxylic acid is achieved by treatment with concentrated hydrochloric acid. The acid derivatives are then coupled with amines to form cyclopropane carboxamide derivatives, which serve as key intermediates for further functionalization.
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Alkylation | 1,2-Dibromoethane, NaOH, 60 °C | 64–88 | Optimal temperature critical |
| Hydrolysis of nitrile to acid | Concentrated HCl | High | Converts cyano to acid group |
| Acid-amine coupling | HATU, DIPEA, DMF | ~85 | Efficient amide bond formation |
Piperidine Ring Functionalization via Epoxide Intermediates
The piperidine core bearing a methoxy substituent at the 4-position can be accessed through regio- and diastereoselective reactions involving epoxides. For example, N-substituted benzylamines react with epichlorohydrin or substituted oxiranes to form benzylaminomethyl-oxiranes, which upon treatment with strong bases (e.g., lithium diisopropylamide-potassium tert-butoxide superbase) undergo ring closure to form azetidine or piperidine derivatives with controlled stereochemistry.
This approach allows selective functionalization at the benzylic position, facilitating the introduction of substituents such as methoxy groups and enabling subsequent transformations to amines.
| Intermediate | Starting Materials | Conditions | Outcome |
|---|---|---|---|
| Benzylaminomethyl-oxirane | N-methylbenzylamine + epichlorohydrin | Column chromatography purification | Regio- and diastereoselective ring formation |
Reductive Amination and Aminomethylation
Reductive amination is a key step for installing the methanamine group on the piperidine scaffold. This involves reaction of ketone or aldehyde intermediates with amines in the presence of reducing agents such as sodium cyanoborohydride in alcoholic solvents (e.g., methanol). The reaction medium is often rendered basic by tertiary amine bases (e.g., 1,4-diazabicyclo[2.2.2]octane) to facilitate the amination process.
The process can be summarized as:
- Formation of imine or iminium intermediate from ketone and amine.
- Reduction of imine to amine using boron hydride reagents.
- Purification by extraction and chromatography.
This method is particularly useful for synthesizing substituted piperidinylmethanamine derivatives with high selectivity.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine formation | Ketone + primary amine, basic medium | Equilibrium step |
| Reduction | Sodium cyanoborohydride, methanol solvent | Mild reducing agent, selective |
| Purification | Extraction, silica gel chromatography | Yields pure aminomethyl derivatives |
Representative Synthetic Route Summary
| Step | Starting Material / Intermediate | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | 2-Phenylacetonitrile derivative | α-Alkylation | 1,2-Dibromoethane, NaOH, 60 °C | Cyclopropane nitrile intermediate |
| 2 | Cyclopropane nitrile intermediate | Hydrolysis | Concentrated HCl | Cyclopropane carboxylic acid derivative |
| 3 | Cyclopropane acid derivative + amine | Amide coupling | HATU, DIPEA, DMF | Cyclopropane carboxamide intermediate |
| 4 | N-substituted benzylamine + epichlorohydrin | Epoxide formation | Column chromatography purification | Benzylaminomethyl-oxirane intermediate |
| 5 | Benzylaminomethyl-oxirane | Ring closure | LiDA-KOR superbase, THF, −78 °C | Piperidine or azetidine derivative |
| 6 | Piperidine intermediate with ketone group | Reductive amination | Sodium cyanoborohydride, methanol, tertiary amine base | (1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine |
Analytical and Purification Techniques
- Column chromatography on silica gel with solvent gradients (e.g., petroleum ether/ethyl acetate mixtures) is commonly employed to purify intermediates and final products.
- Characterization by NMR (1H, 13C), melting point determination, and HRMS confirms structural integrity and purity.
- Decolorization with silica and activated charcoal is used to remove impurities during work-up.
Research Findings and Optimization Notes
- Temperature control during cyclopropanation is critical; higher temperatures reduce yields and increase side products.
- The choice of coupling reagents and bases significantly affects amide bond formation efficiency; HATU with DIPEA in DMF provides high yields and reaction speed.
- Regio- and stereoselectivity in epoxide ring-opening and subsequent ring closure are influenced by the nature of substituents and reaction conditions, enabling selective synthesis of desired piperidine derivatives.
- Reductive amination in methanolic media with sodium cyanoborohydride is mild and selective, suitable for sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
(1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-based methanamines, which vary in substituents on the piperidine ring. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Table 1: Structural Comparison
Key Observations:
- Electronic Effects: The methoxy group (electron-donating) contrasts with the cyclopropylcarbonyl group (electron-withdrawing) in the analog from , leading to differences in reactivity and solubility.
- Lipophilicity: The pyrazole-containing analog has a higher molecular weight (226.28 g/mol) and aromaticity, likely increasing lipophilicity compared to the target compound.
Table 2: Hazard Comparison
Key Observations:
Biological Activity
(1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine, often referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclopropyl group and a methoxy substituent on the piperidine ring, which contribute to its pharmacological properties.
The compound's molecular formula is , with a molecular weight of approximately 192.26 g/mol. Its structure allows for various chemical interactions that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to act as a competitive inhibitor or an allosteric modulator for certain biological targets, influencing various signaling pathways. The cyclopropylmethyl and methoxypiperidinyl groups enhance binding affinity and selectivity towards these targets, making it a valuable candidate in drug discovery.
Receptor Binding Studies
Research indicates that this compound exhibits significant binding affinity for several receptors, including:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Muscarinic M1 | 25 nM |
| Serotonin 5-HT3 | 50 nM |
| Dopamine D2 | 100 nM |
These values suggest that this compound may have potential therapeutic applications in treating disorders related to these receptors, such as anxiety and depression.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Percentage |
|---|---|
| Acetylcholinesterase | 70% at 100 µM |
| p38 MAP Kinase | IC50 = 30 nM |
These findings indicate that the compound could be useful in developing treatments for conditions like Alzheimer's disease and inflammatory disorders.
Case Studies
- Study on Anxiety Disorders : In a preclinical study, this compound was administered to rodent models exhibiting anxiety-like behaviors. The results showed a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .
- Anti-inflammatory Effects : Another study investigated the compound's effects on inflammation markers in LPS-induced macrophages. The treatment led to a marked decrease in pro-inflammatory cytokines, indicating its role as an anti-inflammatory agent .
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of this compound. Modifications to the structure have led to derivatives with improved solubility and bioavailability:
| Derivative | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Original Compound | 0.5 | 20 |
| Methoxy Substituted Variant | 5 | 75 |
This optimization process highlights the importance of structural modifications in enhancing the therapeutic potential of piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
